Cas no 1178471-30-1 (N-(cyanomethyl)-2-(trifluoromethyl)benzamide)

N-(cyanomethyl)-2-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-(cyanomethyl)-2-(trifluoromethyl)-
- N-(cyanomethyl)-2-(trifluoromethyl)benzamide
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- インチ: 1S/C10H7F3N2O/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14/h1-4H,6H2,(H,15,16)
- InChIKey: HQUYBRYPHWDUKK-UHFFFAOYSA-N
- ほほえんだ: C(NCC#N)(=O)C1=CC=CC=C1C(F)(F)F
N-(cyanomethyl)-2-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10211238-0.05g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 0.05g |
$407.0 | 2023-10-28 | |
Enamine | EN300-10211238-1g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 1g |
$485.0 | 2023-10-28 | |
Enamine | EN300-10211238-10g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 10g |
$2085.0 | 2023-10-28 | |
Enamine | EN300-10211238-0.25g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 0.25g |
$447.0 | 2023-10-28 | |
Enamine | EN300-10211238-5g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 5g |
$1406.0 | 2023-10-28 | |
Enamine | EN300-10211238-0.5g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 0.5g |
$465.0 | 2023-10-28 | |
Enamine | EN300-10211238-2.5g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 2.5g |
$949.0 | 2023-10-28 | |
Enamine | EN300-10211238-0.1g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 0.1g |
$427.0 | 2023-10-28 |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
N-(cyanomethyl)-2-(trifluoromethyl)benzamideに関する追加情報
Introduction to N-(cyanomethyl)-2-(trifluoromethyl)benzamide (CAS No. 1178471-30-1)
N-(cyanomethyl)-2-(trifluoromethyl)benzamide is a specialized organic compound with the chemical formula C9H6F3N2O. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential applications. The presence of both cyanomethyl and trifluoromethyl substituents imparts distinct electronic and steric effects, making it a valuable scaffold for the development of novel bioactive molecules.
The CAS number 1178471-30-1 uniquely identifies this compound in chemical databases and literature, facilitating its accurate classification and study. As a member of the benzamide family, N-(cyanomethyl)-2-(trifluoromethyl)benzamide inherits certain characteristics typical of this class, such as a planar aromatic system and a polar amide group. However, the specific substitution patterns introduce additional layers of complexity that influence its reactivity and biological activity.
In recent years, there has been growing interest in the development of fluorinated compounds for pharmaceutical applications. The trifluoromethyl group, in particular, is widely recognized for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. These attributes make fluorinated benzoamides like N-(cyanomethyl)-2-(trifluoromethyl)benzamide promising candidates for drug discovery programs.
The cyanomethyl moiety adds another dimension to the compound's potential utility. The cyano group is known to participate in various chemical reactions, including nucleophilic additions and condensation reactions, which can be leveraged in synthetic chemistry. Additionally, the electron-withdrawing nature of the cyano group can influence the electronic properties of the aromatic ring, thereby affecting its interaction with biological targets.
Recent studies have begun to explore the pharmacological potential of N-(cyanomethyl)-2-(trifluoromethyl)benzamide and its derivatives. Preliminary research suggests that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The combination of the cyanomethyl and trifluoromethyl groups appears to confer a unique profile that could be exploited for therapeutic intervention.
The synthesis of N-(cyanomethyl)-2-(trifluoromethyl)benzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of trifluoroacetonitrile with appropriate benzamides, followed by functional group transformations to introduce the cyanomethyl moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to enhance selectivity and efficiency.
In terms of applications, N-(cyanomethyl)-2-(trifluoromethyl)benzamide has shown promise as a building block for more complex molecules. Its structural features make it suitable for further derivatization, allowing researchers to tailor its properties for specific biological targets. For instance, modifications at the amide or aromatic positions could lead to compounds with enhanced solubility or improved pharmacokinetic profiles.
The compound's potential extends beyond pharmaceuticals; it may also find utility in materials science and agrochemicals. The presence of both fluorine and cyano groups provides opportunities for designing molecules with tailored electronic properties, which could be beneficial in optoelectronic devices or crop protection agents.
Ongoing research is focused on elucidating the detailed mechanism of action of N-(cyanomethyl)-2-(trifluoromethyl)benzamide and its derivatives. Computational modeling techniques are being employed to predict how these compounds interact with biological targets at the molecular level. Such insights are crucial for optimizing their therapeutic potential and minimizing off-target effects.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like N-(cyanomethyl)-2-(trifluoromethyl)benzamide. Advances in synthetic methodologies have made it possible to produce these compounds on a larger scale, enabling more extensive pharmacological testing. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory discoveries into viable therapeutic agents.
In conclusion, N-(cyanomethyl)-2-(trifluoromethyl)benzamide represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for drug discovery. As further studies continue to uncover its pharmacological properties, this compound is likely to play an important role in the development of new treatments for various diseases.
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